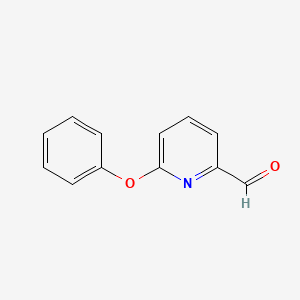










|
REACTION_CXSMILES
|
CS(C)=O.FC(F)(F)[C:7](OC(=O)C(F)(F)F)=[O:8].[O:18]([C:25]1[N:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.N1C=CC=CC=1CO.C(N(CC)CC)C>C(Cl)Cl>[O:18]([C:25]1[N:30]=[C:29]([CH:7]=[O:8])[CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
6-phenoxypyridine 2-pyridinemethanol
|
|
Quantity
|
29.25 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC=N1.N1=C(C=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at -75° for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to -75° (internal)
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature below -60° (internal)
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
ADDITION
|
|
Details
|
To the resulting mixture was added a solution
|
|
Type
|
ADDITION
|
|
Details
|
During this addition the internal temperature
|
|
Type
|
CUSTOM
|
|
Details
|
to rise above -60° C
|
|
Type
|
STIRRING
|
|
Details
|
After stirring this reaction mixture for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with 1 L of ether
|
|
Type
|
WASH
|
|
Details
|
washed four times with H2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over anhydrous Na 2 SO4, removal of the solvents
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=CC(=N1)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.31 g | |
| YIELD: CALCULATEDPERCENTYIELD | 141% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |